Thiourea, N-octadecyl-N'-2-propen-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N’-octadecylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features an allyl group (a three-carbon chain with a double bond) and an octadecyl group (an eighteen-carbon chain) attached to the nitrogen atoms. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-octadecylthiourea typically involves the reaction of allyl isothiocyanate with octadecylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol under reflux conditions. The general reaction scheme is as follows:
Allyl isothiocyanate+Octadecylamine→N-allyl-N’-octadecylthiourea
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N-allyl-N’-octadecylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-octadecylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and octadecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the reagents used.
Scientific Research Applications
N-allyl-N’-octadecylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-allyl-N’-octadecylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea group can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-allylthiourea: Lacks the octadecyl group, making it less hydrophobic and less effective in certain applications.
N-octadecylthiourea: Lacks the allyl group, which may reduce its reactivity in certain chemical reactions.
Thiourea: The simplest member of the thiourea family, lacking both the allyl and octadecyl groups.
Uniqueness
N-allyl-N’-octadecylthiourea is unique due to the presence of both the allyl and octadecyl groups, which confer specific chemical and physical properties. The allyl group enhances its reactivity, while the octadecyl group increases its hydrophobicity, making it suitable for applications in non-polar environments and enhancing its potential as a corrosion inhibitor and antimicrobial agent.
Properties
CAS No. |
7460-25-5 |
---|---|
Molecular Formula |
C22H44N2S |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-octadecyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H44N2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22(25)23-20-4-2/h4H,2-3,5-21H2,1H3,(H2,23,24,25) |
InChI Key |
LEJAJYAFJCVHOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.